2-(3-Fluorophenyl)-5-methyl-1,3-oxazole-4-carboxylic acid
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Overview
Description
2-(3-Fluorophenyl)-5-methyloxazole-4-carboxylic acid is an organic compound that belongs to the class of oxazole derivatives This compound is characterized by the presence of a fluorophenyl group attached to the oxazole ring, which imparts unique chemical and physical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Fluorophenyl)-5-methyloxazole-4-carboxylic acid typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an α-haloketone and an amide.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated oxazole compound in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of 2-(3-Fluorophenyl)-5-methyloxazole-4-carboxylic acid may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated synthesis platforms to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(3-Fluorophenyl)-5-methyloxazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as iron(III) chloride or aluminum chloride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with ketone or aldehyde functional groups, while reduction can produce alcohols or aldehydes.
Scientific Research Applications
2-(3-Fluorophenyl)-5-methyloxazole-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: The compound’s unique chemical properties make it suitable for the development of advanced materials, such as polymers and coatings.
Biological Studies: It is used in the study of enzyme interactions and receptor binding due to its structural similarity to biologically active molecules.
Mechanism of Action
The mechanism of action of 2-(3-Fluorophenyl)-5-methyloxazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances the compound’s binding affinity to these targets, while the oxazole ring provides structural stability. The carboxylic acid group can participate in hydrogen bonding, further stabilizing the interaction with the target molecule .
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-5-methyloxazole-4-carboxylic acid: Lacks the fluorine atom, resulting in different chemical properties.
2-(4-Fluorophenyl)-5-methyloxazole-4-carboxylic acid: The fluorine atom is positioned differently, affecting its reactivity and binding affinity.
2-(3-Chlorophenyl)-5-methyloxazole-4-carboxylic acid: Contains a chlorine atom instead of fluorine, leading to variations in chemical behavior.
Uniqueness
2-(3-Fluorophenyl)-5-methyloxazole-4-carboxylic acid is unique due to the presence of the fluorophenyl group at the 3-position, which imparts distinct electronic and steric effects. This makes it a valuable compound for the development of new pharmaceuticals and materials with enhanced properties .
Biological Activity
2-(3-Fluorophenyl)-5-methyl-1,3-oxazole-4-carboxylic acid is an organic compound recognized for its diverse biological activities. This article presents a detailed overview of its biological properties, synthesis, and applications in medicinal chemistry.
Chemical Information:
- CAS Number: 61152-02-1
- Molecular Formula: C11H8FNO3
- Molecular Weight: 221.18 g/mol
- IUPAC Name: this compound
Structural Characteristics:
The compound features a fluorophenyl group that enhances its interaction with biological targets, while the oxazole ring contributes to its structural stability. The carboxylic acid group facilitates hydrogen bonding, which is crucial for binding affinity to enzymes and receptors.
Property | Value |
---|---|
CAS No. | 61152-02-1 |
Molecular Formula | C11H8FNO3 |
Molecular Weight | 221.18 g/mol |
IUPAC Name | This compound |
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Oxazole Ring: This is achieved through cyclization reactions involving precursors like α-haloketones and amides.
- Introduction of the Fluorophenyl Group: The fluorophenyl moiety is commonly introduced via Suzuki-Miyaura coupling reactions using boronic acid derivatives.
Anticancer Properties
Recent studies have demonstrated the potential anticancer activity of this compound against various cancer cell lines. For instance, in vitro assays have shown significant cytotoxic effects on human colon adenocarcinoma (Caco-2) cells, with a notable reduction in cell viability compared to untreated controls.
Case Study:
In a comparative study involving multiple compounds, this oxazole derivative exhibited an IC50 value of approximately 20 µM against Caco-2 cells, indicating moderate efficacy in inhibiting cancer cell proliferation .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary data suggest that it exhibits activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.
Research Findings:
In a study assessing various oxazole derivatives, those with similar structural features demonstrated significant antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL .
The mechanism by which this compound exerts its biological effects involves:
- Binding to Enzymes/Receptors: The fluorophenyl group enhances binding affinity.
- Induction of Apoptosis: The compound may trigger apoptotic pathways in cancer cells through interaction with specific molecular targets.
Applications in Medicinal Chemistry
Due to its promising biological activities, this compound serves as a valuable building block in medicinal chemistry for developing new therapeutic agents. Its structural analogs are being explored for enhanced potency and specificity against various diseases.
Properties
CAS No. |
61152-02-1 |
---|---|
Molecular Formula |
C11H8FNO3 |
Molecular Weight |
221.18 g/mol |
IUPAC Name |
2-(3-fluorophenyl)-5-methyl-1,3-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C11H8FNO3/c1-6-9(11(14)15)13-10(16-6)7-3-2-4-8(12)5-7/h2-5H,1H3,(H,14,15) |
InChI Key |
ZXTWCHFKLOJCKT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC(=CC=C2)F)C(=O)O |
Origin of Product |
United States |
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